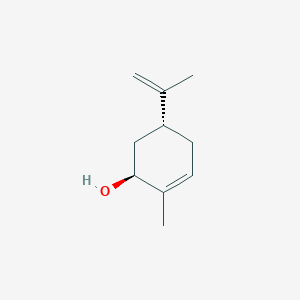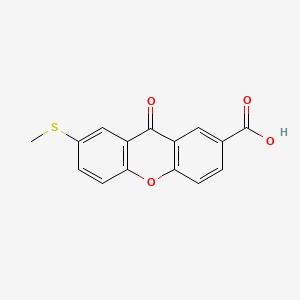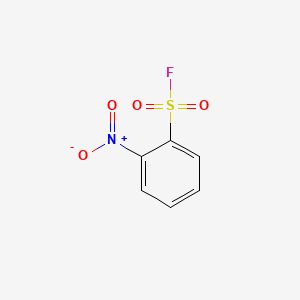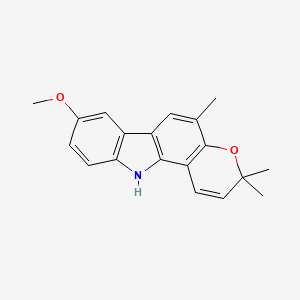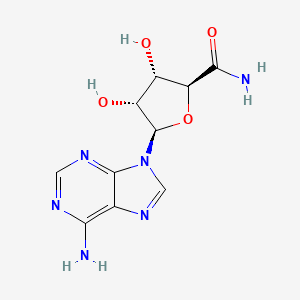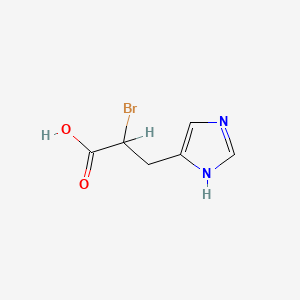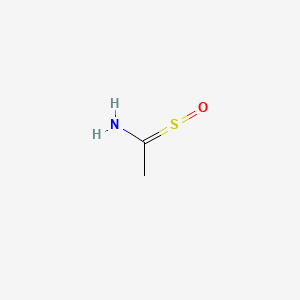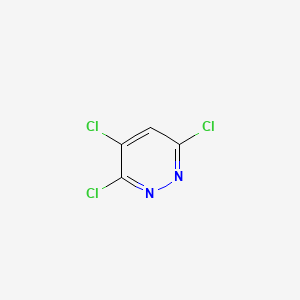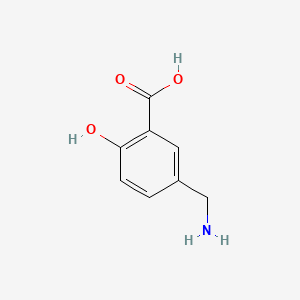
5-Aminomethylsalicylic acid
Vue d'ensemble
Description
5-Aminomethylsalicylic acid, also known as mesalazine or 5-ASA, is a synthetic derivative from the nonsteroidal anti-inflammatory drug (NSAID) family, primarily utilized for treating inflammatory diseases of the gastrointestinal tract. Beyond its primary use, 5-ASA exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastroprotective, and antidiverticulosis properties. The extensive pharmacological profile of 5-ASA underlines its potential as a therapeutic agent across various medical conditions, contingent upon optimizing dosage, chemical structure modifications, and efficacy enhancements (Beiranvand, 2021).
Applications De Recherche Scientifique
Anti-Inflammatory Effects in Intestinal Diseases
5-Aminosalicylic acid (5-ASA) is recognized for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases. A study demonstrated its mechanism of action through the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ), which mediates its therapeutic effects in the colon. This finding is significant in understanding the underlying mechanisms of 5-ASA in treating intestinal inflammation (Rousseaux et al., 2005).
Biosensor Development for 5-ASA Concentration Measurement
5-ASA's role extends to analytical applications, with the development of an amperometric biosensor for determining its concentration. This biosensor, which is based on substrate-competition, offers a simple, sensitive, and specific method for routine analysis of 5-ASA, particularly in pharmaceutical and biological samples (Akkaya et al., 2009).
Analytical and Bioanalytical Quantification Methods
A comprehensive review of 5-ASA highlighted various analytical and bioanalytical methods for its quantification. These include high-efficiency liquid chromatography, UV/visible spectrophotometry, spectrofluorometry, and electrochemical methods. These techniques are crucial for quality control and quantification of 5-ASA in pharmaceutical forms and biological fluids, reflecting its broad application in scientific research (Tavares Junior et al., 2020).
Anti-Inflammatory Mechanism in Murine Macrophages
Investigating the anti-inflammatory effects of 5-ASA on murine macrophages revealed that it suppresses the production of inflammatory mediators by inhibiting the JNK and p38 pathways. This insight contributes to a deeper understanding of the pharmacological action of 5-ASA in inflammatory conditions (Qu et al., 2017).
Bacterial Gene Expression Modulation
Research on the bacteriological effects of 5-ASA showed its significant impact on bacterial gene expression. This study implicates intestinal bacteria as pharmacological targets of 5-ASA, potentially contributing to its therapeutic action in inflammatory bowel diseases (Kaufman et al., 2009).
Radical-Derived Oxidation Products Study
A study focusing on the oxidation products of 5-ASA with hydroxyl radicals provided insights into the chemical reactions that 5-ASA undergoes. Understanding these processes is vital for exploring its potential metabolites and therapeutic efficacy in various clinical conditions (Fischer & Klotz, 1994).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMYDUUWYPLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182464 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminomethylsalicylic acid | |
CAS RN |
2820-31-7 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



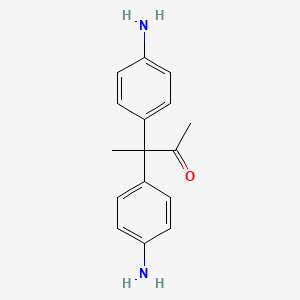
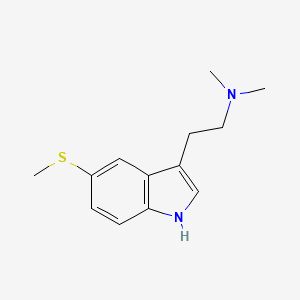

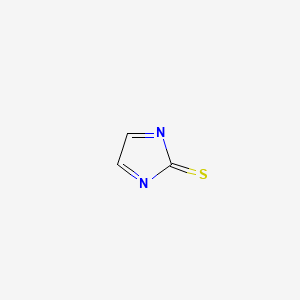
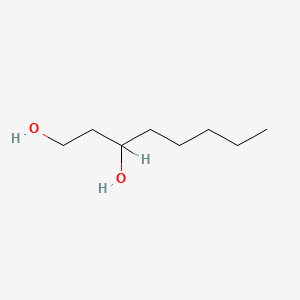
![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)
